Product packaging for 4-Chloro-5-ethoxybenzene-1,2-diamine(Cat. No.:CAS No. 64617-65-8)

4-Chloro-5-ethoxybenzene-1,2-diamine

Cat. No.: B14495865
CAS No.: 64617-65-8
M. Wt: 186.64 g/mol
InChI Key: PZOAWEOGQFCTRT-UHFFFAOYSA-N
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Description

4-Chloro-5-ethoxybenzene-1,2-diamine is a useful research compound. Its molecular formula is C8H11ClN2O and its molecular weight is 186.64 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11ClN2O B14495865 4-Chloro-5-ethoxybenzene-1,2-diamine CAS No. 64617-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64617-65-8

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

4-chloro-5-ethoxybenzene-1,2-diamine

InChI

InChI=1S/C8H11ClN2O/c1-2-12-8-4-7(11)6(10)3-5(8)9/h3-4H,2,10-11H2,1H3

InChI Key

PZOAWEOGQFCTRT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N)N)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 5 Ethoxybenzene 1,2 Diamine and Analogous Structures

Established Synthetic Routes for Substituted o-Phenylenediamines

The synthesis of o-phenylenediamines is often achieved through the functionalization of benzene (B151609) derivatives, typically involving the introduction and subsequent transformation of nitrogen-containing groups.

A predominant and widely adopted method for the synthesis of o-phenylenediamines is the catalytic reduction of the corresponding o-nitroaniline precursors. This transformation is highly efficient and can be achieved using various reducing agents and catalyst systems. researchgate.net

Commonly, this reduction is performed via catalytic hydrogenation. This involves reacting the o-nitroaniline substrate with hydrogen gas in the presence of a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel are frequently employed. The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under controlled temperature and pressure.

Catalyst Systems for Nitroaniline Reduction
CatalystReducing AgentTypical ConditionsAdvantages
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Methanol/Ethanol, RT-80°C, 1-10 atm H₂High efficiency, good selectivity
Raney NickelHydrogen Gas (H₂) / HydrazineEthanol, RT-100°CCost-effective
Iron (Fe) PowderAcetic Acid / HClEthanol/Water, RefluxInexpensive, classical method
Stannous Chloride (SnCl₂)Hydrochloric Acid (HCl)Ethanol, RT-RefluxEffective for laboratory scale
Sodium Borohydride (B1222165) (NaBH₄) with catalystSodium Borohydride (NaBH₄)Aqueous medium, RTMild conditions, used with nanocatalysts researchcommons.org

Recent advancements have focused on developing more sustainable and efficient catalytic systems. For instance, magnetic copper ferrite (B1171679) (CuFe₂O₄) nanoparticles have been demonstrated as an effective and reusable catalyst for the reduction of 2-nitroaniline (B44862) to o-phenylenediamine (B120857) using sodium borohydride in an aqueous medium. researchgate.net This method boasts high conversion rates (95.6%) in a short reaction time (90 seconds). researchgate.net Similarly, cobalt(II) complexes have also been explored as catalysts for the reduction of 4-nitroaniline, showcasing the potential of transition metal complexes in these transformations. researchcommons.org

One classical method is the reaction of an o-chloroaniline with aqueous ammonia (B1221849) at elevated temperatures and pressures, sometimes in the presence of a copper catalyst. orgsyn.org For example, o-phenylenediamine can be prepared from o-chloroaniline by heating it with strong aqueous ammonia in an autoclave. This direct amination provides a route to the diamine product, with yields reported to be over 90%.

Modern methods have sought to improve the efficiency and substrate scope of these reactions. Copper-catalyzed amination of aryl halides using aqueous ammonia has been developed, providing a general method for the synthesis of primary anilines. nih.gov These reactions often employ ligands to facilitate the catalytic cycle and can be performed under milder conditions than traditional methods.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. nih.govchemicalbook.com This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance. nih.gov It allows for the coupling of aryl halides or triflates with a wide variety of amines, including ammonia equivalents, to produce primary aryl amines. niscpr.res.in

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. chemicalbook.com The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine (B1218219) ligands being particularly effective.

Key Components of Buchwald-Hartwig Amination
ComponentExamplesFunction
Palladium SourcePd(OAc)₂, Pd₂(dba)₃Catalyst precursor
LigandBINAP, DPPF, XPhos, SPhosStabilizes Pd complex, facilitates catalytic cycle
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃Deprotonates the amine
Amine SourcePrimary/secondary amines, Ammonia, Benzophenone imineProvides the amino group
SolventToluene, Dioxane, THFReaction medium

While highly effective, the traditional Buchwald-Hartwig amination has environmental drawbacks, including the use of a precious metal catalyst (palladium) and often undesirable solvents. niscpr.res.in Research is ongoing to develop more sustainable versions using base metal catalysts like copper or nickel. niscpr.res.in

Targeted Synthetic Approaches for 4-Chloro-5-ethoxybenzene-1,2-diamine

The most direct and plausible synthetic route to this compound involves the reduction of its corresponding nitro precursor, 4-Chloro-5-ethoxy-2-nitroaniline . This approach aligns with the well-established and highly efficient catalytic reduction methodology discussed previously.

The synthesis would proceed in two main stages:

Nitration of 4-Chloro-3-ethoxyaniline: The synthesis of the precursor would likely start from a commercially available substituted aniline. Selective nitration would be required to introduce the nitro group at the position ortho to the existing amino group.

Reduction of 4-Chloro-5-ethoxy-2-nitroaniline: The resulting nitroaniline would then be reduced to the target diamine.

The reduction step can be accomplished using various catalytic systems. A common laboratory-scale method involves the use of iron powder in the presence of an acid, such as acetic acid or ammonium (B1175870) chloride in an ethanol/water mixture. For example, the synthesis of the analogous N¹-benzyl-4-chlorobenzene-1,2-diamine is achieved in 98% yield by reducing the corresponding nitroaniline with iron powder and ammonium chloride in ethanol and water at 80°C. This method is effective and avoids the need for high-pressure hydrogenation equipment.

Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas would also be a highly effective method, often providing a cleaner product with simpler workup procedures.

Green Chemistry Principles Applied to o-Phenylenediamine Synthesis

In recent years, there has been a significant push to incorporate the principles of green chemistry into the synthesis of o-phenylenediamines to reduce environmental impact and improve safety.

Key green chemistry considerations include:

Use of safer solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol, or eliminating solvents altogether.

Catalysis: Employing catalytic reagents over stoichiometric ones to minimize waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

One notable green approach is the use of water as a reaction medium. Water is non-toxic, non-flammable, and inexpensive. For example, the synthesis of benzimidazole (B57391) derivatives from o-phenylenediamines has been successfully achieved in water, which often provides advantages in terms of yield and ease of workup compared to organic solvents.

Solvent-free synthesis of benzimidazoles, which are derived from o-phenylenediamines, has been achieved by simply grinding the reactants together, sometimes with a catalyst, and heating the mixture. This solid-phase grinding method offers high atom economy and avoids the use of volatile organic solvents.

In the context of preparing the diamines themselves, solvent-free catalytic hydrogenation has been explored. For instance, a method for preparing o-phenylenediamine from o-nitroaniline has been developed that does not require the addition of water or organic solvents. orgsyn.org The reaction is carried out using a palladium-platinum bimetallic catalyst on an activated carbon support, showcasing a move towards more environmentally benign industrial processes. orgsyn.org

Catalyst-Free Condensation Reactions

The direct condensation of o-phenylenediamines with 1,2-dicarbonyl compounds can be achieved without a catalyst, often facilitated by thermal energy, mechanical grinding, or ultrasound irradiation. These methods offer advantages such as operational simplicity, reduced chemical waste, and often shorter reaction times.

One approach involves the solid-state reaction of o-phenylenediamines and 1,2-dicarbonyl compounds, which can afford quantitative yields of the corresponding quinoxaline (B1680401) derivatives. researchgate.net These reactions are performed by ball-milling the stoichiometric reactants or by melting them together without any solvent. researchgate.net The products are often obtained in high purity, eliminating the need for further purification steps and enhancing the atom economy of the synthesis. researchgate.net

For instance, the reaction between various substituted o-phenylenediamines and phenacyl bromides has been successfully conducted in ethanol under reflux conditions without a catalyst, producing the desired quinoxaline derivatives in good yields. nih.gov Similarly, a highly efficient one-pot strategy for the synthesis of quinoxalines involves the oxidative cyclization of α-halo ketones and o-phenylenediamines in water at 80 °C, a process that requires no catalyst, co-catalyst, or additives. nih.gov

Ultrasound irradiation has also proven to be an effective energy source for promoting these condensations in a catalyst-free manner. nih.gov The reaction of substituted o-phenylenediamines with compounds like isatin (B1672199) or ninhydrin (B49086) in water under ultrasound irradiation leads to the formation of fused quinoxaline derivatives in excellent yields and with very short reaction times. nih.gov

The following table summarizes the results of catalyst-free condensation reactions for the synthesis of various quinoxaline derivatives.

Table 1: Catalyst-Free Synthesis of Quinoxaline Derivatives from o-Phenylenediamines

o-Phenylenediamine Reactant Dicarbonyl/Keto Reactant Reaction Conditions Yield (%)
o-Phenylenediamine Isatin Water, Ultrasound 87-95
Substituted o-phenylenediamines Ninhydrin Water, Ultrasound 92-99
Substituted o-phenylenediamines Phenacyl Bromide Water, 80°C Moderate to High
o-Phenylenediamine Benzil (B1666583) Ethanol, Grinding, r.t. 80-98

Aqueous Media Reaction Conditions

The use of water as a reaction medium for the synthesis of quinoxaline and its analogs aligns with the principles of green chemistry, offering an inexpensive, non-toxic, and non-flammable solvent alternative. ijirt.org Conducting the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds in aqueous media often leads to high yields, simple work-up procedures, and a reduced environmental impact. rsc.orgchim.it

Several studies have demonstrated the feasibility and efficiency of water as a solvent for these reactions. For example, simply stirring a mixture of an o-phenylenediamine and a vicinal diketone in water at room temperature can produce the corresponding quinoxaline in satisfactory yields. chim.it This approach highlights the ability of water to facilitate the reaction, potentially through hydrophobic effects that promote the association of the reactants.

The synthesis of quinoxalines from substituted o-phenylenediamines and α-halo ketones has been shown to be highly efficient in water at elevated temperatures, completely avoiding the need for a catalyst. nih.gov Additionally, the use of ultrasound in conjunction with water as a solvent provides a powerful, catalyst-free method for synthesizing a diverse range of fused quinoxaline derivatives. nih.gov

Even when a catalyst is employed to enhance reaction rates, water can serve as an excellent medium. For instance, cerium (IV) ammonium nitrate (B79036) (CAN) has been used in catalytic amounts to facilitate the reaction between o-phenylenediamines and benzil derivatives in an aqueous medium at room temperature, achieving yields up to 98% in just 20 minutes. encyclopedia.pub Similarly, a heterogeneous catalyst, 1-methyl-3-(3-trimethoxysilylpropyl) imidazolium (B1220033) hydrogen sulfate (B86663) functionalized cellulose, has been shown to be highly effective for this condensation in water, allowing for easy recovery and reuse of the catalyst. nih.gov

The table below presents findings from the synthesis of quinoxaline derivatives in aqueous media.

Table 2: Synthesis of Quinoxaline Derivatives in Aqueous Media

o-Phenylenediamine Reactant Dicarbonyl/Keto Reactant Catalyst/Conditions Time Yield (%)
o-Phenylenediamine Benzil None, r.t. - Satisfactory
Substituted o-phenylenediamines Phenacyl Bromide None, 80°C - Moderate to High
o-Phenylenediamine Isatin None, Ultrasound 0.6-18 h 55-98
o-Phenylenediamine Benzil Cerium (IV) Ammonium Nitrate (5 mol%) 20 min 80-98
Substituted o-phenylenediamines 1,2-Dicarbonyl Compounds Functionalized Cellulose Catalyst - 78-99

Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Ethoxybenzene 1,2 Diamine

Cyclocondensation Reactions for Heterocyclic Ring Formation

The vicinal diamine functionality of 4-chloro-5-ethoxybenzene-1,2-diamine is the cornerstone of its utility in heterocyclic synthesis. This arrangement allows for the facile construction of fused ring systems through reactions with bifunctional electrophiles.

Benzimidazoles are a prominent class of nitrogen-containing heterocycles, and their synthesis from o-phenylenediamines is a well-established and efficient process. The reaction of this compound with various one-carbon electrophiles, such as aldehydes and carboxylic acids (or their derivatives), leads to the formation of 6-chloro-7-ethoxybenzimidazole derivatives. nih.govorganic-chemistry.orgsemanticscholar.orgscispace.comresearchgate.net

A common method involves the condensation of the diamine with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite. nih.gov This reaction proceeds through the initial formation of a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole (B57391) ring. The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Alternatively, the reaction with carboxylic acids, often under acidic conditions and high temperatures, provides another route to 2-substituted-6-chloro-7-ethoxybenzimidazoles. semanticscholar.orgresearchgate.net Formic acid, for instance, can be used to generate the unsubstituted benzimidazole core. researchgate.net

Table 1: Synthesis of 6-Chloro-7-ethoxy-1H-benzimidazole Derivatives

Reactant 1 Reactant 2 Catalyst/Reagent Product
This compound Aromatic Aldehyde (e.g., Benzaldehyde) Sodium Metabisulfite 2-Aryl-6-chloro-7-ethoxy-1H-benzimidazole
This compound Carboxylic Acid (e.g., Acetic Acid) Acid catalyst (e.g., HCl) 2-Alkyl/Aryl-6-chloro-7-ethoxy-1H-benzimidazole
This compound Formic Acid Acid catalyst 6-Chloro-7-ethoxy-1H-benzimidazole

Quinoxalines are another important class of heterocyclic compounds readily accessible from this compound. The synthesis involves a cyclocondensation reaction with 1,2-dicarbonyl compounds. teb.org.tr This reaction is typically carried out in a suitable solvent, such as glacial acetic acid, under reflux conditions. teb.org.tr For example, the reaction with benzil (B1666583) (1,2-diphenylethane-1,2-dione) would yield 6-chloro-7-ethoxy-2,3-diphenylquinoxaline. researchgate.netresearchgate.net

The reaction mechanism involves the sequential nucleophilic attack of the amino groups on the dicarbonyl carbons, followed by dehydration to form the stable aromatic quinoxaline (B1680401) ring. A variety of 1,2-dicarbonyl compounds can be employed, leading to a diverse range of substituted quinoxalines.

Dihydroquinoxaline derivatives can also be synthesized, often as intermediates or as the final products depending on the reaction conditions and the nature of the reactants.

Table 2: Synthesis of 6-Chloro-7-ethoxyquinoxaline Derivatives

Reactant 1 Reactant 2 Solvent Product
This compound Benzil Glacial Acetic Acid 6-Chloro-7-ethoxy-2,3-diphenylquinoxaline
This compound Glyoxal Ethanol (B145695) 6-Chloro-7-ethoxyquinoxaline
This compound 2,3-Butanedione Methanol (B129727) 6-Chloro-7-ethoxy-2,3-dimethylquinoxaline

The synthesis of benzotriazoles from o-phenylenediamines is achieved through diazotization of one of the amino groups, followed by intramolecular cyclization. For this compound, this reaction is typically carried out by treating the diamine with nitrous acid, which is generated in situ from sodium nitrite (B80452) and a mineral acid, such as hydrochloric or sulfuric acid, or in a buffered system like acetic acid. organic-chemistry.orggoogle.com

The reaction proceeds by the formation of a diazonium salt from one of the amino groups. This intermediate then undergoes a rapid intramolecular cyclization, where the lone pair of electrons on the adjacent amino group attacks the diazonium group, leading to the formation of the stable five-membered triazole ring and the elimination of a proton. This process yields 6-chloro-7-ethoxy-1H-benzo[d] nih.govrasayanjournal.co.innih.govtriazole. organic-chemistry.orgnih.govgoogle.com

This compound can react with aldehydes and ketones to form Schiff bases, also known as imines. nanobioletters.comnih.gov When reacted with two equivalents of a monocarbonyl compound, a bis-Schiff base is formed. More interestingly, the diamine can be used in condensation reactions with dicarbonyl compounds to form macrocyclic structures. longdom.org

The formation of these macrocycles is often a [2+2] condensation, where two molecules of the diamine react with two molecules of a dialdehyde (B1249045) or diketone to form a large ring structure. longdom.org The geometry and size of the resulting macrocycle can be influenced by the nature of the diamine and the dicarbonyl compound, as well as the reaction conditions, such as the use of a template metal ion. These macrocyclic Schiff bases are of interest for their potential as ligands in coordination chemistry and as host molecules in supramolecular chemistry.

Table 3: Formation of Schiff Bases and Macrocycles

Reactant 1 Reactant 2 Product Type
This compound (1 eq.) Aromatic Aldehyde (2 eq.) Bis-Schiff Base
This compound (2 eq.) Dialdehyde (e.g., Terephthalaldehyde) (2 eq.) Macrocyclic Schiff Base
This compound (1 eq.) 1,2-Diketone (e.g., 2,3-butanedione) Diimine

Phenazine derivatives can be synthesized from this compound through condensation reactions with 1,2-dicarbonyl compounds, similar to quinoxaline synthesis but often with different starting materials leading to the extended aromatic system. A common method involves the reaction of o-phenylenediamines with catechols or o-quinones. nih.govacs.org For instance, the reaction with a substituted catechol in the presence of an oxidizing agent would lead to the formation of a substituted chloro-ethoxy-phenazine.

A more modern approach involves the coupling of a 4,5-dialkoxy-2-nitroaniline with a bromo-nitrobenzene derivative, followed by reductive cyclization. acs.org This method allows for a more controlled and regioselective synthesis of unsymmetrically substituted phenazines. acs.org

Oxidative Transformations of this compound Derivatives

The heterocyclic compounds derived from this compound can undergo further oxidative transformations. For example, Schiff bases formed from the diamine can undergo oxidative cyclization to form other heterocyclic systems. nih.gov This can be achieved using various oxidizing agents, and in some cases, through photochemical methods. nih.gov

Furthermore, the nitrogen atoms in the synthesized heterocycles, such as benzimidazoles and quinoxalines, can be oxidized to form N-oxides. These N-oxides are often valuable intermediates for further functionalization of the heterocyclic ring. The specific conditions for these oxidative transformations would depend on the nature of the heterocyclic derivative and the desired product.

Nucleophilic and Electrophilic Aromatic Substitution Reactions on Substituted Phenylenediamines

The chemical behavior of this compound in substitution reactions is complex due to the presence of both activating and deactivating groups. The two amino groups and the ethoxy group are strong activating groups, donating electron density to the aromatic ring through resonance. This enhanced electron density makes the ring highly susceptible to electrophilic attack. Conversely, the chloro group is a deactivating group due to its inductive electron withdrawal. msu.edu

Electrophilic Aromatic Substitution (EAS):

In electrophilic aromatic substitution, the position of attack by an electrophile is directed by the existing substituents. wikipedia.org Activating groups, such as amino (-NH2) and ethoxy (-OEt), are ortho-, para-directors. The chloro (-Cl) group, while deactivating, is also an ortho-, para-director. uomustansiriyah.edu.iq

For this compound, the directing effects of the four substituents must be considered collectively. The two amino groups at positions 1 and 2, along with the ethoxy group at position 5, strongly activate the ring. The only available position for substitution is at C6. The strong ortho-, para-directing influence of the amino group at C1 and the ethoxy group at C5, as well as the ortho-directing effect of the amino group at C2, all converge to direct an incoming electrophile to this C6 position. Therefore, electrophilic substitution reactions like nitration, halogenation, or sulfonation are expected to occur regioselectively at the C6 position. ucalgary.ca

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Reaction TypeReagentPredicted Major Product
NitrationHNO₃/H₂SO₄6-Nitro-4-chloro-5-ethoxybenzene-1,2-diamine
BrominationBr₂/FeBr₃6-Bromo-4-chloro-5-ethoxybenzene-1,2-diamine
SulfonationFuming H₂SO₄6-Amino-3-chloro-2-ethoxyphenyl-4-sulfonic acid

Nucleophilic Aromatic Substitution (SNA_r_):

Nucleophilic aromatic substitution, where a nucleophile displaces a leaving group on the aromatic ring, is less common than electrophilic substitution and typically requires strong electron-withdrawing groups positioned ortho or para to the leaving group. uomustansiriyah.edu.iqlibretexts.org In this compound, the ring is electron-rich due to the activating amino and ethoxy groups, which disfavors a standard SNAr mechanism for displacing the chlorine atom. uomustansiriyah.edu.iq

However, the primary reactivity of this compound as a nucleophile involves the diamino groups. A key transformation pathway for o-phenylenediamines is the condensation reaction with carbonyl compounds (aldehydes, carboxylic acids, or their derivatives) to form benzimidazoles. nih.govnih.govorganic-chemistry.org In this reaction, the diamine itself acts as the nucleophile, attacking the electrophilic carbonyl carbon. This cyclocondensation is a cornerstone of benzimidazole synthesis and represents the most significant "nucleophilic" reaction pathway for this class of compounds. semanticscholar.org

Mechanistic Investigations of Reaction Pathways

The formation of a 2-substituted benzimidazole from the reaction of an o-phenylenediamine (B120857) with an aldehyde proceeds through a multistep mechanism involving distinct intermediates. nih.govresearchgate.net

Schiff Base Formation: The reaction initiates with the nucleophilic attack of one of the amino groups on the aldehyde's carbonyl carbon. This is followed by dehydration to form a protonated Schiff base (or imine) intermediate.

Intramolecular Cyclization: The second amino group then acts as an intramolecular nucleophile, attacking the iminium carbon of the Schiff base. This step forms a five-membered ring, resulting in a dihydro-benzimidazole intermediate (an aminal).

Aromatization: The final step is the elimination of two hydrogen atoms (oxidation) from the dihydro-benzimidazole intermediate to yield the stable, aromatic benzimidazole ring system. This step can be spontaneous (air oxidation) or promoted by an added oxidizing agent.

Detailed kinetic and thermodynamic data for reactions involving this compound are scarce. However, general principles governing the reactivity of substituted phenylenediamines can be applied.

Kinetics: The rate of benzimidazole formation is influenced by several factors:

Electrophilicity of the Carbonyl Compound: Reaction with more electrophilic aldehydes or carboxylic acid derivatives will generally proceed faster.

Nucleophilicity of the Diamine: The electron-donating ethoxy group on the ring of this compound enhances the nucleophilicity of the amino groups compared to an unsubstituted o-phenylenediamine, potentially increasing the reaction rate. Conversely, the electron-withdrawing chloro group has a modest deactivating effect.

Catalysis: The reaction is often catalyzed by acids, which protonate the carbonyl group, making it more electrophilic, or by various heterogeneous catalysts that can facilitate the cyclization and oxidation steps. nih.gov The choice of catalyst and reaction conditions (temperature, solvent) significantly impacts the reaction kinetics. researchgate.net

Applications of 4 Chloro 5 Ethoxybenzene 1,2 Diamine in Advanced Materials Science and Supramolecular Chemistry

Role as a Monomer in Polymer Chemistry

No specific studies have been identified that utilize 4-Chloro-5-ethoxybenzene-1,2-diamine as a monomer in polymerization reactions.

Precursor for Low-Band-Gap Polymers

There is no available research demonstrating the synthesis or characterization of low-band-gap polymers derived specifically from this compound. The electronic properties endowed by the chloro and ethoxy substituents could theoretically influence the band gap of a resulting polymer, but this has not been experimentally verified or reported.

Contribution to Luminescent Material Development

Scientific literature lacks reports on the use of this compound in the development of luminescent materials. While some o-phenylenediamine (B120857) derivatives are precursors to fluorescent heterocyclic compounds like benzimidazoles, the specific luminescent properties of materials derived from this compound have not been documented.

Ligand Design and Coordination Chemistry

The coordination chemistry of this compound is an underexplored area. The two adjacent amine groups provide a bidentate chelation site typical of o-phenylenediamines, making it a plausible ligand for various metal ions. However, specific research into its complexes and their applications is not found in current literature.

Formation of Metal-Diammine Complexes

There are no published studies detailing the formation of metal-diammine complexes specifically with this compound as the diamine ligand.

Supramolecular Architectures, Including Crown Ethers, from Substituted o-Phenylenediamines

While substituted o-phenylenediamines can serve as building blocks for complex supramolecular structures like macrocycles and crown ethers, there is no specific research detailing the use of this compound for creating such architectures.

Future Perspectives and Emerging Research Avenues for 4 Chloro 5 Ethoxybenzene 1,2 Diamine

Development of Innovative Synthetic Methodologies

Traditional syntheses of substituted o-phenylenediamines often rely on the reduction of corresponding dinitro or nitroaniline precursors, which may involve harsh reaction conditions or the use of stoichiometric metallic reducing agents. google.com Future methodologies are trending towards greener, more atom-economical, and scalable processes.

Key areas of development include:

Catalytic Hydrogenation: Advancements in heterogeneous catalysis, potentially using earth-abundant metal nanoparticles (e.g., iron, nickel) on novel support materials, could lead to highly selective and efficient reductions of the nitro-precursor under milder conditions.

Flow Chemistry: Transitioning the synthesis to continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety profiles, and easier scalability compared to batch processing.

Novel Cyclization/Aromatization Reactions: Research into constructing the substituted diamine ring system through innovative pathways, such as Diels-Alder reactions of functionalized pyranones with alkynes, could provide access to diverse substitution patterns that are difficult to achieve through traditional nitration-reduction sequences. nih.gov

MethodologyTraditional Approach (e.g., Bechamp Reduction)Emerging Approach (e.g., Catalytic Transfer Hydrogenation)
Reducing Agent Stoichiometric Iron/AcidCatalytic amount of Pd/C, Ni, etc., with a hydrogen donor
Conditions High temperatures, strong acidsMilder temperatures, neutral pH
Waste Profile Large amounts of metallic sludgeMinimal catalyst waste, recyclable
Selectivity Can be difficult to control with multiple reducible groupsHigh functional group tolerance and selectivity

Exploration of Novel Reactivity Patterns and Derivatizations

The primary value of 4-Chloro-5-ethoxybenzene-1,2-diamine lies in its ability to serve as a scaffold for a vast array of heterocyclic compounds. While its condensation with dicarbonyl compounds to form quinoxalines or with carboxylic acids and aldehydes to form benzimidazoles is well-established, future work will focus on more sophisticated transformations. nih.govrasayanjournal.co.in

Transition-Metal-Catalyzed Cross-Coupling: The chloro-substituent and the N-H bonds of the diamine are prime handles for modern cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki, Sonogashira). This would enable the direct attachment of aryl, alkyl, and alkynyl groups, creating complex molecular architectures that are otherwise inaccessible.

Asymmetric Catalysis: Developing chiral catalysts for reactions involving the diamine moiety could lead to the enantioselective synthesis of biologically active molecules, a highly sought-after goal in medicinal chemistry.

Photoredox and Electrochemical Synthesis: Utilizing light or electricity to drive reactions can provide novel reactivity pathways under exceptionally mild conditions. These methods could be used to generate reactive intermediates from this compound for unique derivatizations.

Reactant PartnerResulting Heterocyclic CorePotential Applications
α-DiketonesQuinoxaline (B1680401)Organic electronics, pharmaceuticals
Aldehydes/Carboxylic AcidsBenzimidazole (B57391)Medicinal chemistry, fluorescent probes nih.govrasayanjournal.co.in
Phosgene EquivalentsBenzimidazolonePolymers, pigments
Nitrous AcidBenzotriazoleCorrosion inhibitors, UV stabilizers rsc.org

Expansion into Advanced Materials and Optoelectronic Device Applications

The electron-rich nature of the o-phenylenediamine (B120857) core, combined with the ability to tune its electronic properties through derivatization, makes it an attractive candidate for materials science. The heterocyclic derivatives of this compound are particularly promising.

Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are known to possess high thermal stability and excellent charge-transport properties. The specific substitution pattern of this compound could be used to fine-tune the emission color and efficiency of novel OLED materials.

Chemosensors: The diamine moiety can act as a binding site for metal ions or other analytes. By linking it to a fluorophore, its derivatives can function as "turn-on" or "turn-off" fluorescent sensors. rsc.org For example, reaction with nitric oxide species can convert the diamine into a highly fluorescent benzotriazole, providing a basis for sensitive biological probes. rsc.org

High-Performance Polymers: Incorporation of the rigid, stable benzimidazole or quinoxaline units derived from this diamine into polymer backbones can lead to materials with exceptional thermal resistance, mechanical strength, and chemical stability for aerospace and electronics applications.

Interdisciplinary Research Utilizing Substituted o-Phenylenediamines

The versatility of substituted o-phenylenediamines like this compound facilitates their use in cross-disciplinary research.

Medicinal Chemistry: Benzimidazoles are a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. researchgate.net This diamine serves as a starting point for creating libraries of novel substituted benzimidazoles for screening against various biological targets, including kinases, viruses, and microbes. rasayanjournal.co.ingoogle.com

Supramolecular Chemistry: The two adjacent amine groups provide an ideal geometry for acting as a hydrogen-bond donor in the self-assembly of complex supramolecular structures like cages, rotaxanes, and molecular knots.

Corrosion Science: o-Phenylenediamine derivatives are effective corrosion inhibitors for various metals, forming a protective film on the metal surface. The specific electronic and steric effects of the chloro and ethoxy groups could be harnessed to design highly efficient, specialized inhibitors for challenging environments.

Chemical Biology: The reactivity of o-phenylenediamines with nitric oxide (NO) has been exploited to develop probes for detecting this important biological signaling molecule. nih.gov Future research could adapt derivatives of this compound for more sophisticated in-vivo imaging and quantification of reactive nitrogen species. rsc.orgnih.gov

Q & A

Q. What are the established synthetic routes for 4-Chloro-5-ethoxybenzene-1,2-diamine, and how do reaction conditions influence yield?

The compound can be synthesized via Chan–Lam coupling, where 4-chlorobenzene-1,2-diamine reacts with aryl boronic acids in the presence of CuI and Et₃N in dioxane. Reaction parameters such as stoichiometry (e.g., 1:1 molar ratio of diamine to boronic acid), solvent choice (polar aprotic solvents like dioxane), and catalyst loading (e.g., 20 mol% CuI) critically affect yield and purity. Post-synthesis purification via silica gel chromatography (hexane/EtOAc gradients) is recommended to isolate the product .

Q. How can solute-solvent interactions be optimized for this compound in synthetic applications?

Solvent selection should prioritize compatibility with the compound’s polarity and reactivity. Studies on analogous diamines (e.g., 4-methylbenzene-1,3-diamine) suggest that binary solvent systems (e.g., DMSO/water or ethanol/hexane) enhance solubility and reaction efficiency by balancing hydrogen-bonding capacity and dielectric constants. Computational tools like COSMO-RS simulations can predict solvent-solute interactions to guide experimental design .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow OSHA and ACS guidelines:

  • Use enclosed systems or local exhaust ventilation to minimize inhalation risks.
  • Wear nitrile gloves, safety goggles, and lab coats to prevent dermal exposure.
  • Store in airtight containers away from oxidizers, with regular SDS updates for long-term storage .

Advanced Research Questions

Q. How can factorial design be applied to optimize the synthesis of this compound?

A 2³ factorial design can evaluate variables such as temperature (25–60°C), catalyst concentration (10–30 mol%), and reaction time (6–24 hours). Statistical analysis (ANOVA) identifies significant factors and interactions. For example, elevated temperatures may reduce reaction time but increase side-product formation. Response surface methodology (RSM) further refines optimal conditions .

Q. What computational strategies are effective in predicting the reactivity of this compound in heterocyclic drug synthesis?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, revealing nucleophilic sites (e.g., NH₂ groups) prone to cyclization. Molecular dynamics simulations assess solvent effects on reaction pathways, while AI-driven platforms like COMSOL Multiphysics enable virtual screening of reaction parameters (e.g., pH, solvent polarity) .

Q. How should researchers address contradictions in spectral data (e.g., NMR, IR) during structural characterization?

Cross-validate data with multiple techniques:

  • Compare experimental NMR shifts (¹H/¹³C) with predicted values from tools like ACD/Labs or ChemDraw.
  • Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Re-examine sample purity via HPLC-MS, as impurities (e.g., residual solvents) may distort spectra .

Q. What methodologies enable the study of this compound’s role in coordination chemistry?

Conduct titration experiments with transition metal salts (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Monitor complexation via UV-Vis spectroscopy (ligand-to-metal charge transfer bands) and cyclic voltammetry (redox behavior). Single-crystal X-ray diffraction confirms geometry and bonding modes .

Data Analysis and Experimental Design

Q. How can machine learning improve the prediction of this compound’s stability under varying pH conditions?

Train neural networks on datasets of analogous compounds’ degradation kinetics (e.g., hydrolysis rates at pH 3–10). Input features include Hammett σ values, steric parameters, and solvent dielectric constants. Validation via accelerated stability testing (40°C/75% RH) ensures model accuracy .

Q. What statistical approaches are suitable for analyzing contradictory results in catalytic applications of this diamine?

Apply Bayesian inference to reconcile discrepancies in reaction yields or selectivity. For example, hierarchical models can account for batch-to-batch variability in catalyst preparation. Sensitivity analysis identifies outlier data points requiring re-evaluation .

Applications in Drug Development

Q. How does this compound serve as a precursor for dibenzodiazepinone scaffolds?

The diamine undergoes Pd-catalyzed carbonylative cyclization with aryl halides to form tricyclic cores. Key steps include:

  • Oxidative addition of aryl halides to Pd(0).
  • CO insertion to generate acyl-palladium intermediates.
  • Nucleophilic attack by the diamine’s NH₂ groups to close the ring. Optimize CO pressure (1–3 atm) and ligand choice (e.g., Xantphos) to suppress dimerization .

Q. Methodological Resources

  • Safety and Handling : TCI America SDS guidelines .
  • Data Integrity : Use encrypted platforms (e.g., LabArchives) for secure data management .
  • Experimental Design : CRDC classifications for chemical engineering research (RDF2050103, RDF2050112) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.